Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride
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Overview
Description
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a pyrrolo[2,3-b]pyridine core. It is often used in scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The intermediate carboxylic acids formed are then converted to the corresponding tert-butyl carboxylates via hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like acetic acid or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds share a similar core structure and are used in similar applications.
Indole derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring with a pyrrolo[2,3-b]pyridine core makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H17Cl2N3O2 |
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Molecular Weight |
318.20 g/mol |
IUPAC Name |
methyl 3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)11-3-2-9-10(7-15-12(9)16-11)8-4-5-14-6-8;;/h2-3,7-8,14H,4-6H2,1H3,(H,15,16);2*1H |
InChI Key |
WRNBHGYZWUUUEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=CN2)C3CCNC3.Cl.Cl |
Origin of Product |
United States |
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